tert-butyl N-(benzenesulfonyl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl N-(benzenesulfonyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(benzenesulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Trifluoroacetic Acid: Used for deprotection of the tert-butyl group.
Triethylamine: Commonly used as a base in the synthesis of this compound.
Major Products Formed:
Free Amine: Formed upon deprotection of the tert-butyl group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: tert-Butyl N-(benzenesulfonyl)carbamate is widely used as a protecting group for amines in peptide synthesis and other organic transformations .
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, protecting groups like this compound are crucial in the synthesis of complex molecules, including pharmaceuticals .
Industry: In industrial settings, this compound is used in the large-scale synthesis of peptides and other amine-containing compounds .
Mechanism of Action
The primary mechanism of action for tert-butyl N-(benzenesulfonyl)carbamate involves its role as a protecting group. It temporarily masks the reactivity of amines, allowing for selective reactions to occur at other functional groups. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
tert-Butyl Carbamate: Another protecting group for amines, but without the benzenesulfonyl group.
Carboxybenzyl (CBz) Carbamate: Used as a protecting group for amines, removable by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) Carbamate: Another protecting group for amines, removable by amine bases.
Uniqueness: tert-Butyl N-(benzenesulfonyl)carbamate is unique due to its combination of the tert-butyl and benzenesulfonyl groups, providing stability and ease of removal under mild conditions .
Properties
IUPAC Name |
tert-butyl N-(benzenesulfonyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(13)12-17(14,15)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAGCLKCWRMBAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477993 |
Source
|
Record name | tert-Butyl (benzenesulfonyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2845-66-1 |
Source
|
Record name | tert-Butyl (benzenesulfonyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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